molecular formula C16H14N4O2S B12043884 2-(((3-Mercapto-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol CAS No. 478256-85-8

2-(((3-Mercapto-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol

Cat. No.: B12043884
CAS No.: 478256-85-8
M. Wt: 326.4 g/mol
InChI Key: MZTUZSFCOSNARK-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(((3-Mercapto-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol belongs to the 1,2,4-triazole family, characterized by a mercapto (-SH) group, a Schiff base (imine) linkage, and a 2-methoxyphenyl substituent. These structural features confer diverse biological activities, including antimicrobial, antifungal, and anticancer properties, as seen in related triazole derivatives . The methoxy group at the ortho position of the phenyl ring may enhance solubility and influence electronic interactions with biological targets, distinguishing it from analogs with alternative substituents.

Properties

CAS No.

478256-85-8

Molecular Formula

C16H14N4O2S

Molecular Weight

326.4 g/mol

IUPAC Name

4-[(E)-(2-hydroxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H14N4O2S/c1-22-14-9-5-3-7-12(14)15-18-19-16(23)20(15)17-10-11-6-2-4-8-13(11)21/h2-10,21H,1H3,(H,19,23)/b17-10+

InChI Key

MZTUZSFCOSNARK-LICLKQGHSA-N

Isomeric SMILES

COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=CC=C3O

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC=CC=C3O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-Mercapto-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol typically involves the condensation of an aldehyde or ketone with a primary amine. The general synthetic route can be summarized as follows:

    Condensation Reaction: The aldehyde or ketone is reacted with a primary amine in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete condensation.

    Removal of Water: The water formed during the reaction is removed using molecular sieves or by azeotropic distillation to drive the reaction to completion.

    Purification: The resulting Schiff base is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for the removal of water and purification steps can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the mercapto group, leading to the formation of disulfides.

    Reduction: Reduction reactions can target the C=N bond, converting it back to an amine and a carbonyl compound.

    Substitution: The phenolic and mercapto groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can lead to the formation of disulfides, while reduction of the C=N bond can yield primary amines.

Scientific Research Applications

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.

    Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.

    Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.

    Industry: It is used as a corrosion inhibitor, protecting metals from oxidative damage.

Mechanism of Action

The mechanism of action of 2-(((3-Mercapto-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol varies depending on its application:

    Antimicrobial Activity: The compound disrupts the cell membrane integrity of microbes, leading to cell lysis and death.

    Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and generating reactive oxygen species.

    Corrosion Inhibition: The compound adsorbs onto the metal surface, forming a protective layer that prevents oxidative damage.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Physicochemical Properties

The biological and chemical profiles of 1,2,4-triazole derivatives are highly dependent on substituents. Key analogs are compared below:

Table 1: Structural and Physicochemical Comparisons
Compound (Substituent) Molecular Formula Key Features Melting Point (°C) Yield (%)
Target (2-methoxyphenyl) C16H14N4O2S Ortho-methoxy group; enhanced solubility Not reported Not reported
5-Phenyl analog () C15H12N4OS Phenyl group at position 5 Not reported Not reported
Naphthalen-2-yloxy analog () C20H16N4O2S Bulkier naphthyl group; higher lipophilicity 208–219 87
Trifluoromethyl analog () C14H10F3N4O2S CF3 group; increased metabolic stability Not reported Not reported
3-Methoxyphenyl analog () C16H14N4O2S Meta-methoxy; steric effects differ Not reported Not reported
2-Fluorophenyl analog () C15H11FN4OS Fluorine enhances bioavailability Not reported Not reported

Notes:

  • Trifluoromethyl-substituted analogs (e.g., Entry 37 in ) show enhanced metabolic stability due to the electron-withdrawing CF3 group, a feature leveraged in drug design to resist oxidative degradation .
  • Fluorophenyl derivatives () demonstrate low toxicity (Class IV), suggesting that electronegative substituents like fluorine may reduce adverse effects while maintaining efficacy .
Antifungal and Antimicrobial Activity
  • The 2-fluorophenyl analog () is reported as an active ingredient for treating mycoses, with quantitative spectrophotometric methods validating its potency .
  • Mercapto-triazole derivatives () broadly exhibit antimicrobial activity, with S-alkylated variants showing enhanced efficacy against fungal pathogens .
Anticancer Activity
  • Schiff base triazole-metal complexes () demonstrate anti-proliferative effects on MCF-7 breast cancer cells via apoptosis induction and cell cycle arrest. The IC50 values for Ag(I) and Pd(II) complexes are comparable to established tubulin inhibitors .
Enzyme Inhibition
  • Triazole-thione derivatives () inhibit c-Jun N-terminal kinase (JNK), a target in inflammatory and neurodegenerative diseases. Substituents like 4-methoxyphenyl enhance selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.